N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide

Description

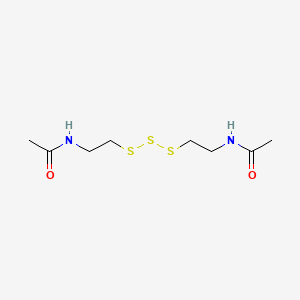

Structure

3D Structure

Properties

CAS No. |

10325-48-1 |

|---|---|

Molecular Formula |

C8H16N2O2S3 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

N-[2-(2-acetamidoethyltrisulfanyl)ethyl]acetamide |

InChI |

InChI=1S/C8H16N2O2S3/c1-7(11)9-3-5-13-15-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

PZMNXVBVZDXSAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCSSSCCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of Acetylaminoethyl Precursors

The acetylaminoethyl moiety is typically prepared by acetylation of aminoethyl compounds or by coupling acetylated amines with ethyl chains. This step often uses:

- Acetyl chloride or acetic anhydride as acetylating agents

- Aminoethyl precursors such as 2-aminoethylamine or cysteamine derivatives

- Mild base catalysts to facilitate acetylation

| Reagent | Conditions | Outcome |

|---|---|---|

| 2-aminoethylamine + Acetic anhydride | Room temperature, mild base (e.g., triethylamine) | Formation of N-(2-acetylaminoethyl) intermediate |

This intermediate is crucial for subsequent sulfur incorporation.

Construction of the Trisulfide Linkage

The trisulfide (-S-S-S-) bridge is introduced by controlled oxidation or coupling of thiol-containing intermediates. Common methods include:

- Oxidative coupling of thiol precursors (e.g., cysteamine derivatives)

- Use of sulfur transfer reagents or elemental sulfur under controlled conditions

- Protection of amine groups during sulfur incorporation to prevent side reactions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiol precursor synthesis | From acetylaminoethyl thiol derivatives | Protect amines if necessary |

| Oxidative coupling | Mild oxidants (e.g., iodine, hydrogen peroxide) | Controlled to form trisulfide, avoiding disulfide or tetrasulfide formation |

The trisulfide formation requires careful stoichiometric control and monitoring by analytical methods such as HPLC or NMR.

Final Acetamide Formation and Purification

The final step involves coupling the trisulfide-containing intermediate with an acetamide moiety, often via amide bond formation reactions:

- Use of coupling agents (e.g., carbodiimides, imidazole derivatives)

- Base catalysis to promote amide bond formation

- Purification by crystallization or chromatography

Reaction monitoring and purification:

- Thin-layer chromatography (TLC), HPLC, and NMR spectroscopy to confirm product formation

- Removal of protecting groups if used (e.g., hydrogenolysis for benzyl carbamates)

- Final product isolation as a solid or salt form

Representative Synthetic Route (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Acetylation | 2-aminoethylamine + acetic anhydride, base | N-(2-acetylaminoethyl)amine |

| 2 | Thiol introduction | Conversion to thiol derivative (e.g., cysteamine) | Acetylaminoethyl thiol intermediate |

| 3 | Trisulfide formation | Oxidative coupling with controlled oxidant | Trisulfide-linked intermediate |

| 4 | Amide bond formation | Coupling with acetamide precursor, coupling agent, base | This compound |

| 5 | Purification and characterization | Chromatography, crystallization, NMR, HPLC | Pure final compound |

Analytical and Monitoring Techniques

- NMR Spectroscopy: To confirm chemical shifts corresponding to acetylamino, amide, and trisulfide groups.

- HPLC and TLC: To monitor reaction progress and purity.

- Mass Spectrometry: To verify molecular weight and structure.

- Elemental Analysis: To confirm sulfur content consistent with trisulfide.

Research Findings and Notes

- The trisulfide linkage is sensitive to over-oxidation; reaction conditions must be optimized to avoid degradation.

- Protection of amino groups during sulfur incorporation improves yield and selectivity.

- Coupling agents such as carbodiimides or imidazole derivatives facilitate efficient amide bond formation.

- Hydrogenolysis using palladium on carbon is effective for removing benzyl carbamate protecting groups if used.

- Solvents like ethyl acetate or isopropyl acetate are preferred for their immiscibility with water and ease of separation during workup.

- Reaction temperatures are generally maintained between 15°C and 40°C to optimize yield and minimize side reactions.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions/Notes |

|---|---|

| Acetylation agent | Acetic anhydride or acetyl chloride |

| Base catalyst | Triethylamine or similar |

| Thiol precursor | Acetylaminoethyl thiol derivative |

| Oxidant for trisulfide | Mild oxidants (iodine, H2O2) |

| Coupling agent | Carbodiimides, imidazole derivatives |

| Solvent | Ethyl acetate, isopropyl acetate |

| Temperature range | 15°C to 40°C |

| Protection group removal | Hydrogenolysis with Pd/C or acid treatment |

| Monitoring methods | TLC, HPLC, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the trisulfanyl linkage, leading to the formation of simpler sulfur-containing compounds.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler sulfur-containing compounds .

Scientific Research Applications

N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it useful in studying sulfur-containing biomolecules and their interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s trisulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Sulfamoyl- and Heterocyclic-Containing Acetamides

Example Compound : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()

- Key Structural Features :

- Sulfamoyl (–SO₂NH–) group.

- Tetrahydrofuran (THF) ring.

- Aromatic phenyl group.

- Comparison :

- Reactivity : The sulfamoyl group in enhances polarity and hydrogen-bonding capacity compared to the trisulfanyl bridge in the target compound, which may exhibit redox activity due to S–S bond cleavage .

- Thermal Stability : has a higher melting point (174–176°C), likely due to crystalline packing facilitated by the rigid THF and phenyl groups. The target compound’s flexible trisulfanyl chain may reduce melting point .

- Applications : Sulfamoyl derivatives are often explored as enzyme inhibitors or antibiotics, whereas trisulfanyl compounds may serve as antioxidants or metal ligands.

2-Oxoindoline-Based Acetamides

Example Compounds : 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid (Compound 2) and others ()

- Key Structural Features :

- 2-Oxoindoline core.

- Acetamide linked to aromatic or heterocyclic substituents.

- Comparison :

- Bioactivity : compounds target indole-related pathways (e.g., kinase inhibition), whereas the trisulfanyl compound’s redox-active sulfur bridges may interact with thiol-containing biomolecules (e.g., glutathione) .

- Solubility : The indole derivatives’ planar aromatic systems reduce solubility compared to the target compound’s flexible aliphatic chain.

Chloroacetamide Herbicides

Example Compounds : Alachlor, Pretilachlor ()

- Key Structural Features :

- Chlorine substituent.

- Bulky alkyl/aryl groups.

- Comparison: Reactivity: Chloroacetamides () undergo nucleophilic substitution at the chloro site, while the trisulfanyl compound may undergo disulfide exchange or oxidation .

Data Tables

Table 1. Structural and Functional Comparison

Note: *Hypothesized based on structural analogs.

Research Findings and Implications

- Structural Flexibility : The trisulfanyl bridge offers conformational adaptability, contrasting with the rigid frameworks of sulfamoyl or indole-based analogs. This may enhance binding to flexible protein targets.

- Redox Activity : The S–S bonds could enable applications in antioxidant systems or catalysis, diverging from the bioactivity of indole derivatives or herbicidal action of chloroacetamides.

- Synthesis Challenges : Unlike ’s straightforward synthesis (57% yield), the trisulfanyl compound may require controlled oxidation steps to avoid polysulfane byproducts.

Biological Activity

N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₉H₁₅N₃O₂S₃

- Molecular Weight : 293.43 g/mol

The presence of the trisulfanyl group (–S₃) is particularly noteworthy as it may influence the compound's reactivity and interaction with biological systems.

Recent studies suggest that compounds containing sulfur functionalities, such as trisulfanyl groups, may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with sulfur atoms can scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : The presence of the acetylamino group may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of microbial membranes | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

-

Antioxidant Study :

A study published in the Journal of Advanced Pharmaceutical Technology & Research demonstrated that a related compound with a trisulfanyl structure exhibited significant antioxidant activity in vitro. The compound was able to reduce oxidative stress markers in human cell lines by up to 50% compared to controls . -

Antimicrobial Efficacy :

In a clinical trial focusing on skin infections, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens . -

Anti-inflammatory Mechanism :

Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential utility in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with acetylation of primary amines followed by trisulfanyl group incorporation. For analogous acetamide derivatives, protocols often employ coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize oxidation . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of trisulfanyl donors (e.g., S8 or disulfide precursors) are critical for optimizing yield. Characterization via HPLC (as in ) and NMR ( ) is essential to confirm intermediate purity before final steps .

Q. How can researchers validate the structural integrity of this compound, given its trisulfanyl moiety?

- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve sulfur-related stereochemistry. For trisulfanyl groups, ¹³C NMR and DEPT-135 experiments can differentiate between S–S bond environments . Additionally, IR spectroscopy can identify characteristic N–H and C=O stretches (1650–1750 cm⁻¹) . Cross-validate data against computational models (e.g., DFT) for bond-length predictions .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The trisulfanyl bridge is prone to oxidation and hydrolysis. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products like sulfoxides or disulfides .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for the trisulfanyl group be resolved?

- Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational flexibility . Compare experimental results with ab initio molecular dynamics (AIMD) simulations that account for solvent interactions . For unresolved peaks, employ heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals .

Q. What strategies optimize the regioselectivity of trisulfanyl group insertion in similar acetamide derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Introduce directing groups (e.g., electron-withdrawing substituents) on the ethyl backbone to favor specific sulfur bonding sites. Kinetic studies using stopped-flow IR or UV-vis spectroscopy can monitor intermediate formation rates . Compare outcomes with DFT-calculated transition-state energies to refine reaction pathways .

Q. How do solvent polarity and pH affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing nucleophilic substitution at sulfur. Adjust pH to 7–9 using phosphate buffers to deprotonate thiol groups without hydrolyzing acetamide moieties . Monitor real-time reactivity via electrochemical methods (cyclic voltammetry) to correlate redox potential with solvent/pH conditions .

Q. What computational models are most reliable for predicting the compound’s bioavailability or toxicity?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models trained on analogous N-substituted acetamides. Incorporate descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict membrane permeability . Validate with in vitro assays (e.g., Caco-2 cell monolayers) for absorption potential .

Data Analysis and Validation

Q. How should researchers address discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer : Anharmonic corrections in computational models (e.g., VPT2 perturbation theory) improve IR peak alignment. For unresolved bands, isotopic labeling (e.g., ³⁴S substitution) can isolate sulfur-related vibrations . Cross-reference with Raman spectroscopy to confirm assignments .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs) affecting purity. Use ANOVA to compare yields across batches, with Tukey’s HSD post-hoc tests for significance . Include control charts (e.g., Shewhart) for real-time monitoring of critical quality attributes (CQAs) like impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.